sodium;[(2R)-3-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
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Overview
Description
The compound “sodium;[(2R)-3-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate” is a complex organic molecule with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thieno[3,4-d]imidazole core, the attachment of the pentanoylamino and hexanoylamino groups, and the incorporation of the ethoxy-hydroxyphosphoryl and hexadecanoyloxypropyl moieties. Each step would require specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of such a complex compound would involve optimizing the synthetic routes for scalability, cost-effectiveness, and yield. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially altering the functional groups attached to the core structure.
Reduction: Modifying the oxidation state of specific atoms within the molecule.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield different oxygenated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations.
Biology
In biology, it might serve as a probe for studying biochemical pathways or as a potential therapeutic agent.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as its ability to interact with specific molecular targets.
Industry
In industry, it might find applications in the development of new materials, such as polymers or surfactants.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thieno[3,4-d]imidazole derivatives or molecules with similar functional groups.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups and its potential to interact with multiple molecular targets. This might confer unique biological or chemical properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C53H99N4NaO11PS+ |
---|---|
Molecular Weight |
1054.4 g/mol |
IUPAC Name |
sodium;[(2R)-3-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C53H99N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-50(60)65-42-45(68-51(61)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2)43-67-69(63,64)66-41-40-55-49(59)35-28-27-33-39-54-48(58)36-32-31-34-47-52-46(44-70-47)56-53(62)57-52;/h45-47,52H,3-44H2,1-2H3,(H,54,58)(H,55,59)(H,63,64)(H2,56,57,62);/q;+1/t45-,46+,47+,52+;/m1./s1 |
InChI Key |
HLOYGXYDOICSBP-OHXMQTJZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
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